N-butyl-2-(4-cyclohexylphenoxy)acetamide
Description
N-Butyl-2-(4-cyclohexylphenoxy)acetamide is an acetamide derivative characterized by a phenoxy group substituted with a cyclohexyl ring at the para position and an N-butyl chain. The compound’s design leverages hydrophobic interactions (via the cyclohexyl group) and hydrogen-bonding capacity (via the acetamide moiety), features critical for molecular recognition in pharmacological contexts .
Properties
IUPAC Name |
N-butyl-2-(4-cyclohexylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-3-13-19-18(20)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMTUBZJFSHXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-cyclohexylphenol with 2-bromoacetamide in the presence of a base such as potassium carbonate . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2-(4-cyclohexylphenoxy)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction of this compound can be achieved using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
N-butyl-2-(4-cyclohexylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural features, melting points, and molecular weights of N-butyl-2-(4-cyclohexylphenoxy)acetamide and related compounds:
Key Observations:
- Hydrophobic Interactions: The cyclohexyl group in this compound likely enhances lipophilicity compared to chlorophenyl or hydroxyphenyl substituents in analogues like compound 15 .
- Thermal Stability : Melting points vary significantly with substituents. For example, fluorinated derivatives (e.g., compound 30) exhibit lower melting points (~73°C) due to reduced crystallinity , while chromen-yloxy derivatives (e.g., 4a) show higher thermal stability (180–183°C) .
Enzyme Inhibition
- 17β-HSD2 Inhibition: Compound 15 (N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) exhibits moderate inhibition of 17β-HSD2, attributed to hydrophobic interactions between its N-butyl chain and the enzyme’s binding pocket. The cyclohexyl group in this compound may further enhance this interaction due to its larger hydrophobic surface area .
- CK-1δ Inhibition : QSAR studies on N-benzothiazolyl-2-phenyl acetamide derivatives highlight the importance of substituent size and polarity. Bulky groups (e.g., cyclohexyl) may improve binding affinity by filling hydrophobic pockets .
Pharmacological Potential
- Anti-Inflammatory Activity: Phenoxy acetamide derivatives (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) show notable anti-inflammatory and analgesic effects . The cyclohexyl group in this compound may similarly modulate COX-2 or NF-κB pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
